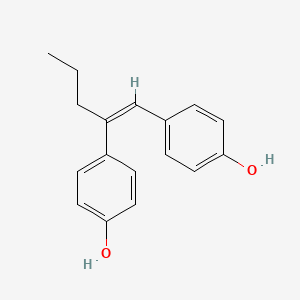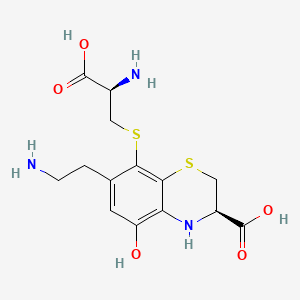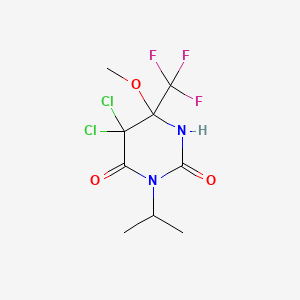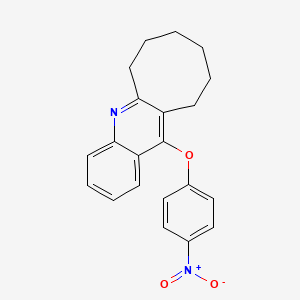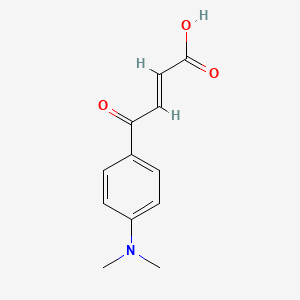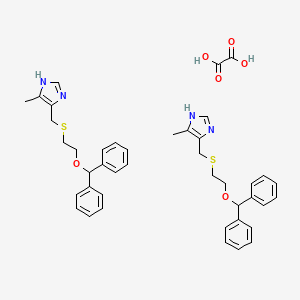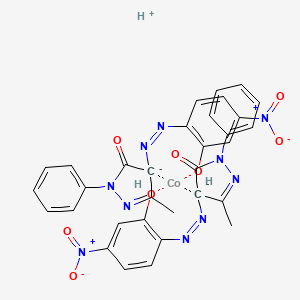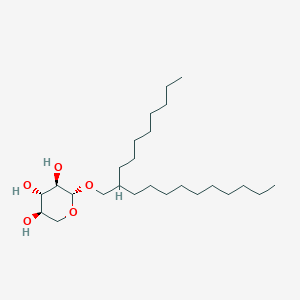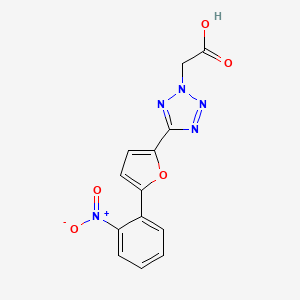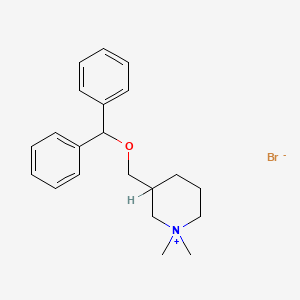
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound features a piperidinium core substituted with a diphenylmethoxymethyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide typically involves the reaction of 1,1-dimethylpiperidinium with diphenylmethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to yield the bromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as different quaternary ammonium salts.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include the corresponding alcohol and piperidinium derivatives.
科学研究应用
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and antiseptics.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness
3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethoxymethyl group provides additional hydrophobic interactions, enhancing its efficacy in certain applications compared to other quaternary ammonium compounds.
属性
CAS 编号 |
102207-29-4 |
|---|---|
分子式 |
C21H28BrNO |
分子量 |
390.4 g/mol |
IUPAC 名称 |
3-(benzhydryloxymethyl)-1,1-dimethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C21H28NO.BrH/c1-22(2)15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
UXBXQFIZGAOVFH-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




